molecular formula C20H16ClN5O3 B2452047 2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-14-5

2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2452047
M. Wt: 409.83
InChI Key: MELFNASPLMWNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CHEMBL137470, is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Research on compounds structurally related to "2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" has focused on understanding their crystal structures and hydrogen bonding. For example, studies on anticonvulsant enaminones have detailed their crystal structures, noting the importance of hydrogen bonding in determining their conformations and interactions. Such structural analyses are crucial for designing molecules with desired physical and chemical properties for pharmaceutical applications (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Activity

Several related compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a study on clubbed quinazolinone and 4-thiazolidinone compounds revealed significant in vitro antibacterial and antifungal activities. Such research highlights the potential of purine derivatives in developing new antimicrobial agents, which could be an area of interest for "2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" (Desai, Dodiya, & Shihora, 2011).

Synthesis and Characterization

The synthesis and characterization of purine derivatives, including their reactions with various nucleophiles, are key areas of research. These studies provide foundational knowledge for synthetic chemistry, enabling the creation of a wide range of compounds for further evaluation in biological systems. The exploration of cross-coupling reactions and the synthesis of acyclic nucleotide analogues are examples of how purine chemistry is advanced to explore new therapeutic agents (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Electrochemical and Photoluminescence Properties

Studies on aromatic polyamides with pendent groups related to the purine structure have shown interesting electrochemical and photoluminescence properties. These materials exhibit strong UV-vis absorption and photoluminescence, indicating potential applications in electronic devices, sensors, and optoelectronic technologies. The ability to undergo reversible oxidation and exhibit electrochromic behavior makes these compounds attractive for developing new electronic materials (Chang & Liou, 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-2-29-12-9-7-11(8-10-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFNASPLMWNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.